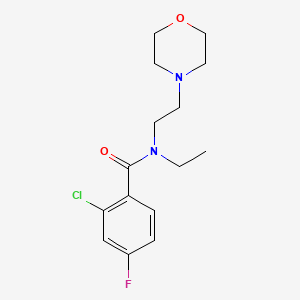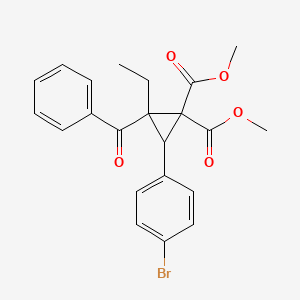![molecular formula C13H15N3O3 B5501247 3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)
3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of aminocarbonyl N-acylhydrazones, which are structurally related to 3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid, can be achieved through a one-pot multicomponent reaction involving hydrazonoyl chlorides, isocyanides, and carboxylic acids. This method exploits the carboxylic acid component to suppress competing reactions, leading to the formation of these compounds (Giustiniano et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this category often exhibits interesting features such as stereochemistry and conformational behavior. For instance, the synthesis of specific stereochemical forms of carboxylic acids has been developed, demonstrating the ability to control the stereochemical outcome of reactions creating these complex molecules (Bakonyi et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid and its derivatives have been widely explored in synthetic chemistry, particularly in the synthesis of heterocyclic compounds which are of interest due to their potential biological activities. For example, derivatives have been synthesized through reactions involving carbon disulfide, potassium hydroxide, hydrochloric acid, and hydrazine hydrate, leading to the formation of various heterocyclic structures such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazolidines. These compounds have been evaluated for their antimicrobial properties, showing potential as therapeutic agents (Dawood, Farag, & Abdel‐Aziz, 2005).
Applications in Material Science
The compound and its derivatives have found applications in material science, particularly in the development of novel carriers for the selective and efficient transport of metal ions. For instance, derivatives have demonstrated exceptional efficiency and selectivity in transporting Cu(II) ions through liquid membranes, highlighting their potential in environmental and analytical chemistry for metal recovery and purification processes (Gholivand, 2000).
Potential in Medical Research
In the realm of medical research, derivatives of 3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid have been synthesized for potential use in therapies such as boron neutron capture therapy (BNCT). These compounds, designed to target tumor cells selectively, highlight the versatility and potential of the compound and its derivatives in developing novel therapeutic agents (Kabalka, Wu, & Yao, 2008).
Eigenschaften
IUPAC Name |
(3Z)-3-(carbamoylhydrazinylidene)-1-phenylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-12(19)16-15-10-6-7-13(8-10,11(17)18)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,18)(H3,14,16,19)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPLWWUDDJENJ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1=NNC(=O)N)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(C/C1=N\NC(=O)N)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(2-carbamoylhydrazinylidene)-1-phenylcyclopentanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)
![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)
![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)

![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)
![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)
![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)
![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)
![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)
